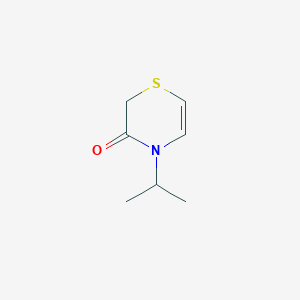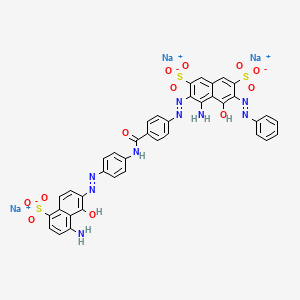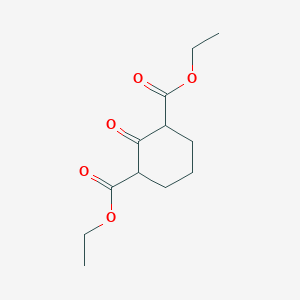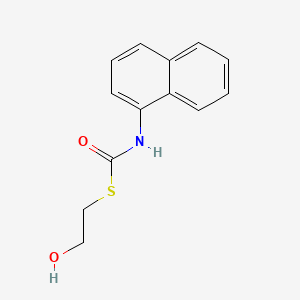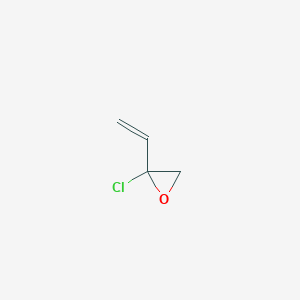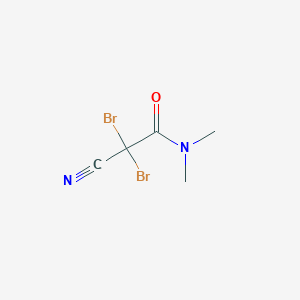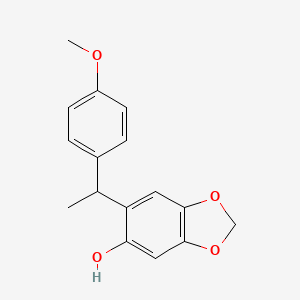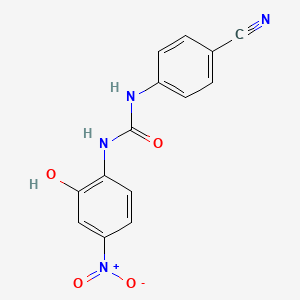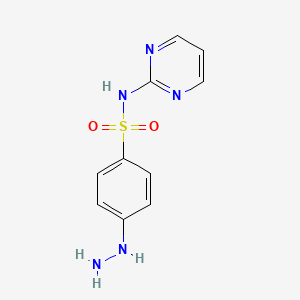
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is often used as a dye or pigment in various industrial applications. The compound’s structure includes a naphthalene ring, a carboxamide group, and an azo linkage, which contribute to its unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- typically involves the diazotization of 4-chloro-2-methylaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are mixed in reactors under controlled conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and quality.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for microscopy to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Widely used as a pigment in the textile, paint, and plastic industries due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. In biological systems, the compound may bind to proteins or nucleic acids, affecting their function. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxamide, N-(4-chloro-2-methylphenyl)-3-hydroxy-, sodium salt
- 4′-Chloro-3-hydroxy-2′-methyl-2-naphthanilide
Uniqueness
Compared to similar compounds, 2-Naphthalenecarboxamide, 4-((4-chloro-2-methylphenyl)azo)-3-hydroxy-N-(2-methylphenyl)- stands out due to its specific azo linkage and the presence of both chloro and methyl substituents on the phenyl ring. These structural features contribute to its unique color properties and reactivity, making it particularly valuable in applications requiring stable and vibrant pigments.
Properties
CAS No. |
68133-41-5 |
|---|---|
Molecular Formula |
C25H20ClN3O2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
4-[(4-chloro-2-methylphenyl)diazenyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H20ClN3O2/c1-15-7-3-6-10-21(15)27-25(31)20-14-17-8-4-5-9-19(17)23(24(20)30)29-28-22-12-11-18(26)13-16(22)2/h3-14,30H,1-2H3,(H,27,31) |
InChI Key |
XCVUQESRBODIHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


